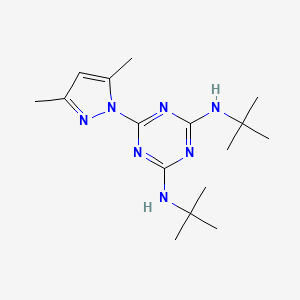![molecular formula C11H14Cl2N2O B5816875 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide acts as a potent inhibitor of PKC, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and stress. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide prevents the activation of PKC by binding to its regulatory domain and preventing its translocation to the cell membrane, where it exerts its effects.
Biochemical and Physiological Effects:
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and prevention of tumor angiogenesis. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has several advantages for lab experiments, including its potent inhibitory effect on PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has some limitations, including its potential toxicity, which requires careful handling and dosing in lab experiments.
未来方向
There are several future directions for 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide research, including its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide may also be useful for studying the role of PKC in various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide may be useful for developing new inhibitors of PKC that have improved pharmacological properties and reduced toxicity. Further research is needed to fully understand the potential therapeutic applications and limitations of 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide.
Conclusion:
In conclusion, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide is a potent inhibitor of PKC that has gained significant attention in scientific research due to its unique properties. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has several advantages for lab experiments, including its potent inhibitory effect on PKC and its relative ease of synthesis and purification. However, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide also has some limitations, including its potential toxicity. Further research is needed to fully understand the potential therapeutic applications and limitations of 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide.
合成方法
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide can be synthesized using various methods, including the reaction of 2,6-dichlorobenzoyl chloride with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. Another method involves the reaction of 2,6-dichlorobenzamide with N,N-dimethylethanolamine in the presence of a base such as sodium hydride. The product is then purified through column chromatography.
科学研究应用
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
属性
IUPAC Name |
2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-15(2)7-6-14-11(16)10-8(12)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCNEJHFSQARNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5816825.png)


![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)



![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)